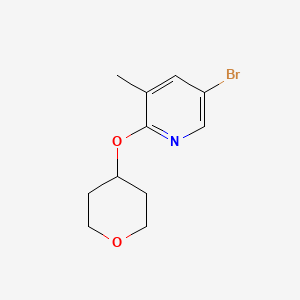![molecular formula C18H14N2O4 B1454857 6-{[(3-羟基苯氧基)重氮基]氧基}[1,1'-联苯]-2-醇 CAS No. 67503-46-2](/img/structure/B1454857.png)
6-{[(3-羟基苯氧基)重氮基]氧基}[1,1'-联苯]-2-醇
描述
科学研究应用
医药应用
苯偶氮间苯二酚因其与间苯二酚的结构相似性而被研究用于医药领域,间苯二酚以其药用特性而闻名 。由于其抑制黑色素的特性,它可用于开发针对皮肤状况的药物。此外,鉴于偶氮化合物在医学上的历史用途,其偶氮部分可以用来创造新的治疗剂。
聚合物添加剂
作为间苯二酚的衍生物,苯偶氮间苯二酚可以用作聚合物的添加剂,以增强紫外线吸收和稳定性 。其酚类结构使其成为聚合物化学中抗氧化剂的良好候选者,有可能提高聚合物基产品的寿命和耐久性。
橡胶化合物
在橡胶工业中,像苯偶氮间苯二酚这样的化合物可以用来改善橡胶与金属或织物的结合,从而提高轮胎和其他橡胶基组件的性能 。其化学结构有助于提高橡胶产品的耐热性和使用寿命。
分光光度分析
苯偶氮间苯二酚可用作分光光度分析中用于检测金属离子的显色剂 。它能够与铜、镍、钴和锌等金属形成络合物,使其在分析化学应用中具有价值。
光刻技术
该化合物的结构特性可能使其适用于光刻技术,光刻技术是生产半导体和印刷电路板的关键技术 。其在光照下的稳定性可能有利于制造更精确、更耐用的光刻胶。
木材复合材料
苯偶氮间苯二酚可能在木材复合材料的生产中找到应用,其粘合性能可以用来在木纤维之间形成更牢固的键,从而产生更耐用、更稳定的木材制品 .
作用机制
Target of Action
Like many phenolic compounds, it may interact with various proteins and enzymes within the cell .
Mode of Action
It’s known that phenolic compounds can act as antioxidants, donating electrons or hydrogen atoms to oxidant species . As prooxidants, oxidation yields catechols or hydroquinones which are converted to electron transfer quinones .
Biochemical Pathways
For instance, they can interfere with the iodination of tyrosine and the oxidation of iodide .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including antioxidant and prooxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenylazoresorcinol. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of phenolic compounds .
生化分析
Biochemical Properties
Phenylazoresorcinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as phenylalanine ammonia-lyase, which is involved in the phenylpropanoid biosynthetic pathway. This interaction is crucial for the synthesis of various phenolic compounds. Phenylazoresorcinol also interacts with proteins involved in redox reactions, acting as both an antioxidant and a prooxidant depending on the cellular context . These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
Phenylazoresorcinol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Phenylazoresorcinol can modulate the activity of transcription factors involved in oxidative stress responses, thereby affecting gene expression patterns . Additionally, it impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and influencing the redox state of the cell. These effects underscore the compound’s potential in regulating cellular functions and responses to environmental stressors.
Molecular Mechanism
The molecular mechanism of Phenylazoresorcinol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, Phenylazoresorcinol can inhibit the activity of certain oxidases, thereby reducing the production of ROS . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize oxidative stress. These binding interactions and enzyme modulations are central to the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenylazoresorcinol can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to Phenylazoresorcinol in in vitro or in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant defenses. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Phenylazoresorcinol vary with different dosages in animal models. At low doses, the compound has been observed to exert protective effects by enhancing antioxidant capacity and reducing oxidative damage . At high doses, Phenylazoresorcinol can become toxic, leading to adverse effects such as cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential toxicity.
Metabolic Pathways
Phenylazoresorcinol is involved in several metabolic pathways, including the phenylpropanoid biosynthetic pathway. It interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for various phenolic compounds . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Phenylazoresorcinol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
Phenylazoresorcinol exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is often localized to the cytoplasm and mitochondria, where it can interact with key enzymes involved in redox reactions . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. These localization patterns are essential for understanding the compound’s role in cellular processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Phenylazoresorcinol can be achieved through a diazo coupling reaction between phenylazodiazonium chloride and resorcinol.", "Starting Materials": [ "Phenylamine", "Sodium nitrite", "Hydrochloric acid", "Resorcinol", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 10.8 g of phenylamine in 100 mL of hydrochloric acid and cool the solution to 0°C.", "Add a solution of 6.5 g of sodium nitrite in 25 mL of water to the phenylamine solution with stirring.", "Maintain the temperature of the reaction mixture at 0°C for 30 minutes.", "Dissolve 10.2 g of resorcinol in 100 mL of sodium hydroxide solution.", "Add the diazonium salt solution to the resorcinol solution with stirring.", "Maintain the temperature of the reaction mixture at 0°C for 30 minutes.", "Filter the precipitated product and wash it with water.", "Recrystallize the product from ethanol to obtain pure Phenylazoresorcinol." ] } | |
CAS 编号 |
67503-46-2 |
分子式 |
C18H14N2O4 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
3-[(E)-(3-hydroxyphenoxy)diazenyl]oxy-2-phenylphenol |
InChI |
InChI=1S/C18H14N2O4/c21-14-8-4-9-15(12-14)23-19-20-24-17-11-5-10-16(22)18(17)13-6-2-1-3-7-13/h1-12,21-22H/b20-19+ |
InChI 键 |
KVQRGKQWGHNYJE-FMQUCBEESA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O/N=N/OC3=CC=CC(=C3)O)O |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 4,6-bisphenylazoresorcinol significant, and what factors influence its production?
A1: 4,6-Bisphenylazoresorcinol is a crucial intermediate in the synthesis of 4,6-diaminoresorcinol []. Achieving high regioselectivity during its synthesis is vital. Factors like reaction temperature, molar ratios of benzenediazonium chloride to resorcinol and resorcinol to sodium hydroxide significantly impact the reaction outcome. Research indicates that a reaction temperature between -7°C and -5°C, a resorcinol to benzenediazonium chloride molar ratio of 1:2.3, and a resorcinol to sodium hydroxide molar ratio of 1:16.8 result in a 4,6-bisphenylazoresorcinol content of up to 92% in the unpurified product, with an approximate yield of 80% [].
Q2: How does the structure of phenylazoresorcinol affect its intramolecular hydrogen bonding?
A2: Phenylazoresorcinol exhibits intramolecular hydrogen bonding due to the presence of hydroxyl groups and the phenylazo group. At low temperatures, distinct peaks are observed in ¹H NMR, representing hydrogen-bonded and non-hydrogen-bonded hydroxy groups []. This indicates the presence of two conformers, each with the phenylazo group hydrogen-bonded to a different hydroxyl group. As the temperature rises, these conformers interconvert rapidly, resulting in an averaged hydroxy peak in the NMR spectrum [].
Q3: How do different bases affect the rate of proton removal from hydrogen-bonded phenylazoresorcinol monoanions?
A4: Studies on the kinetics of proton removal from the hydrogen-bonded form of phenylazoresorcinol monoanions have shown that the rate varies depending on the base strength. For instance, the rate constant (Bkc) for hydroxide ion is significantly higher (approximately 70-fold) than that for indazole ion []. This difference in reactivity highlights the importance of considering both the strength and nature of the base when investigating the deprotonation kinetics of these compounds.
Q4: What insights have kinetic solvent isotope effects provided into the ionization of hydrogen-bonded protons in phenylazoresorcinols?
A5: Investigating the kinetic solvent isotope effects, specifically replacing H₂O with D₂O, has provided valuable information about the ionization mechanism of the hydrogen-bonded proton in phenylazoresorcinols. These studies have helped to determine isotope effects on rate and equilibrium constants for the transition from a hydrogen-bonded to an open, non-hydrogen-bonded form []. Furthermore, measuring the isotopic fractionation factors (φ) for protons in both forms has shed light on the equilibrium isotope effect []. These findings contribute to a deeper understanding of the role of solvent and isotopic composition in the behavior of phenylazoresorcinols.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



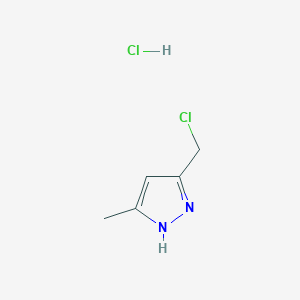
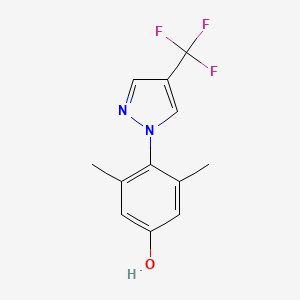
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

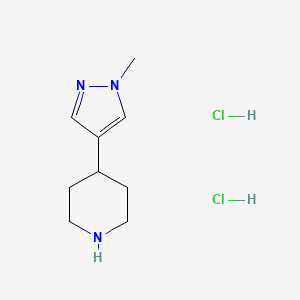
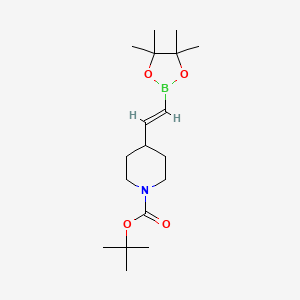
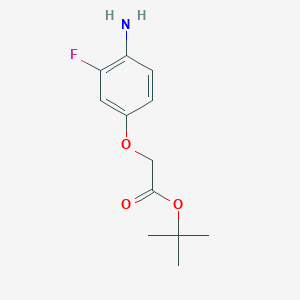


![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

